2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid
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Overview
Description
2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid is a complex organic compound with a unique structure that includes a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative followed by thiolation and subsequent acylation to introduce the sulfanylacetic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropurine derivatives, and various substituted purine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s purine structure makes it a potential candidate for studying nucleotide analogs and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid involves its interaction with molecular targets, such as enzymes and receptors that recognize purine structures. The compound can inhibit or modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid
- 2-[1,3-Dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid
- 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate
Uniqueness
What sets 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid apart from similar compounds is its specific sulfanylacetic acid moiety, which can impart unique reactivity and biological activity. This structural feature allows for distinct interactions with molecular targets and can lead to different pharmacological profiles compared to its analogs .
Properties
IUPAC Name |
2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-7(2)4-5-17-9-10(14-13(17)22-6-8(18)19)16(3)12(21)15-11(9)20/h7H,4-6H2,1-3H3,(H,18,19)(H,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXKSPKAYQMWRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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